tert-butyl (3R)-3-acetyloxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-acetyloxybutanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an acetyloxy group, and a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-acetyloxybutanoate typically involves the esterification of (3R)-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The process involves the continuous flow of reactants through a microreactor, where the esterification reaction takes place under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R)-3-acetyloxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (3R)-3-hydroxybutanoic acid.
Reduction: Formation of (3R)-3-hydroxybutanol.
Substitution: Formation of various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (3R)-3-acetyloxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-acetyloxybutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
- tert-Butyl (3R)-3-hydroxybutanoate
- tert-Butyl (3R)-3-aminobutanoate
- tert-Butyl (3R)-3-chlorobutanoate
Comparison: tert-Butyl (3R)-3-acetyloxybutanoate is unique due to the presence of the acetyloxy group, which imparts distinct reactivity compared to other tert-butyl esters. For example, tert-butyl (3R)-3-hydroxybutanoate lacks the acetyloxy group and thus has different chemical properties and reactivity patterns .
Properties
CAS No. |
120444-06-6 |
---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl (3R)-3-acetyloxybutanoate |
InChI |
InChI=1S/C10H18O4/c1-7(13-8(2)11)6-9(12)14-10(3,4)5/h7H,6H2,1-5H3/t7-/m1/s1 |
InChI Key |
WYAGQRBMQSEZRH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OC(C)(C)C)OC(=O)C |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.